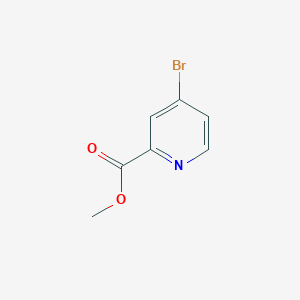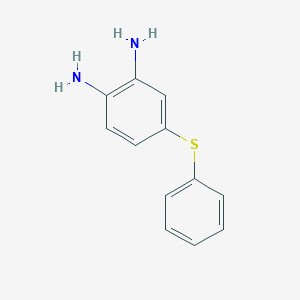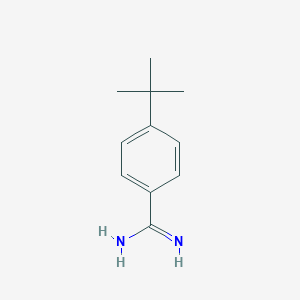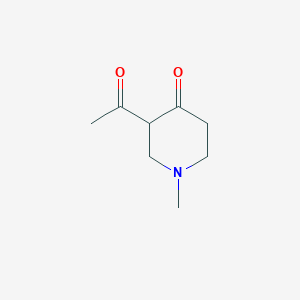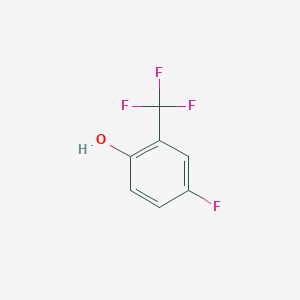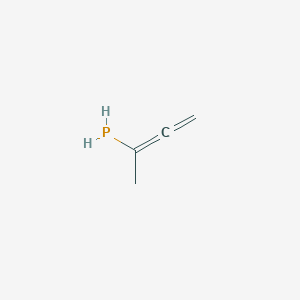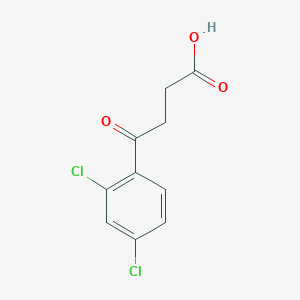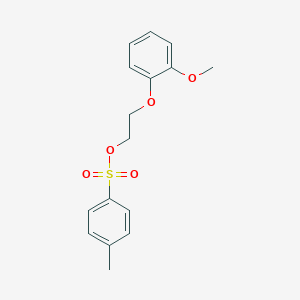![molecular formula C12H22O B144634 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol CAS No. 129917-19-7](/img/structure/B144634.png)
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol, also known as Bicyclic Alcohol, is a bicyclic compound that has been of interest to researchers due to its unique structure and potential applications in various fields. This compound has been synthesized using different methods, and it has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mécanisme D'action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is not fully understood, but it is believed to involve interactions with specific receptors or enzymes in the body. It has been shown to have potential biological activity, including antitumor and antiviral activity.
Effets Biochimiques Et Physiologiques
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, including herpes simplex virus and human immunodeficiency virus. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol is its unique structure, which makes it a potential candidate for various applications. However, its synthesis can be challenging, and it may not be readily available in large quantities. In addition, its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on 1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol. One direction is to further study its mechanism of action and potential biological activity, which may lead to the development of new drugs or therapies. Another direction is to explore its potential use as a chiral auxiliary in asymmetric synthesis, which may lead to the development of new methods for synthesizing chiral compounds. Additionally, further research could be done to explore its potential use as a flavoring agent in the food industry.
Méthodes De Synthèse
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol can be synthesized using different methods, including the Diels-Alder reaction, Grignard reaction, and reduction of the corresponding ketone. The Diels-Alder reaction involves the reaction of cyclopentadiene and maleic anhydride, followed by reduction of the resulting adduct. The Grignard reaction involves the reaction of cyclopentadiene with magnesium, followed by addition of 2-bromo-1-pentanol. Reduction of the corresponding ketone can be achieved using sodium borohydride.
Applications De Recherche Scientifique
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol Alcohol has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been studied as a potential drug candidate due to its unique structure and potential biological activity. In the field of materials science, it has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been studied for its potential use as a flavoring agent in the food industry.
Propriétés
Numéro CAS |
129917-19-7 |
|---|---|
Nom du produit |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.3 g/mol |
Nom IUPAC |
1-(1-bicyclo[2.2.1]heptanyl)pentan-2-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-11(13)9-12-6-4-10(8-12)5-7-12/h10-11,13H,2-9H2,1H3 |
Clé InChI |
UGPXEOVZLBCIEN-UHFFFAOYSA-N |
SMILES |
CCCC(CC12CCC(C1)CC2)O |
SMILES canonique |
CCCC(CC12CCC(C1)CC2)O |
Synonymes |
1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





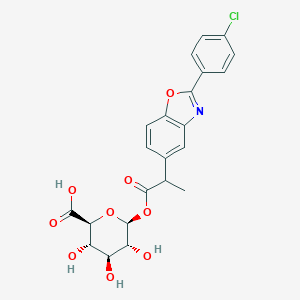
![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
